![molecular formula C8H14ClNO2 B2819211 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride CAS No. 2375248-81-8](/img/structure/B2819211.png)
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R,3R,4S)-2-Azabicyclo[221]heptan-3-yl]acetic acid;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the acetic acid moiety. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core. Subsequent functionalization steps introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Cognitive Enhancement : The compound has been investigated for its potential as a cognitive enhancer, particularly in the context of treating cognitive deficits associated with schizophrenia. Its mechanism involves modulation of the alpha7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive processes .
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant effects by interacting with neurotransmitter systems in the brain. The bicyclic structure allows for specific receptor targeting, enhancing therapeutic efficacy .
- Respiratory Diseases : Compounds related to 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid have been studied for their potential use as muscarinic antagonists and phosphodiesterase type IV inhibitors, which can be beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis and Derivatives
The synthesis of 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid; hydrochloride can be achieved through various methods involving the modification of azabicyclic scaffolds. The compound's derivatives are also being explored for their pharmacological activities:
- N-Boc Derivatives : These derivatives are utilized in peptide synthesis and have shown promising results in drug formulation due to their stability and solubility characteristics .
- Methyl Esters : Methyl derivatives of this compound have been synthesized and tested for their biological activity, showing potential as therapeutic agents .
Case Study 1: Cognitive Deficits in Schizophrenia
A study focused on the effects of compounds derived from 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid on auditory sensory gating in rat models demonstrated significant improvements in cognitive performance metrics, suggesting a viable pathway for developing treatments aimed at cognitive impairments associated with psychiatric disorders .
Case Study 2: Respiratory Therapeutics
Research investigating the use of azabicyclic compounds as PDE4 inhibitors revealed that these compounds could effectively reduce inflammation in airway tissues, offering a new approach to managing chronic inflammatory respiratory diseases like asthma and COPD .
Wirkmechanismus
The mechanism of action of 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride can be compared with other bicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties.
2-Azabicyclo[2.2.1]heptane: This compound lacks the acetic acid moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the bicyclic core and the acetic acid group, which imparts unique chemical and biological properties.
Biologische Aktivität
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid; hydrochloride (CAS Number: 2375248-81-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 188.65 g/mol
- IUPAC Name : 2-((1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl)acetic acid hydrochloride
- Physical Form : Powder
- Purity : ≥95%
The compound acts primarily as a modulator of neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). Studies have shown that it may enhance cognitive functions by acting as an agonist at specific nAChR subtypes, which are implicated in learning and memory processes.
Biological Activities
-
Cognitive Enhancement :
- Research indicates that 2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid; hydrochloride exhibits significant effects on cognitive performance in animal models. It has been shown to improve auditory sensory gating and performance in novel object recognition tasks, suggesting its potential utility in treating cognitive deficits associated with disorders like schizophrenia .
-
Neuroprotective Effects :
- The compound has demonstrated neuroprotective properties in various preclinical studies, potentially mitigating the effects of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
-
Analgesic Properties :
- Preliminary studies suggest that this compound may possess analgesic effects, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential for pain management.
Case Studies and Experimental Evidence
Several studies have focused on the biological activity of this compound:
Eigenschaften
IUPAC Name |
2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)4-7-5-1-2-6(3-5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIDQHKIJWYII-VWZUFWLJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.